4-(4-Chlorophenyl)-1-tosyl-1H-pyrazol-5-amine 4-(4-Chlorophenyl)-1-tosyl-1H-pyrazol-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15794739
InChI: InChI=1S/C16H14ClN3O2S/c1-11-2-8-14(9-3-11)23(21,22)20-16(18)15(10-19-20)12-4-6-13(17)7-5-12/h2-10H,18H2,1H3
SMILES:
Molecular Formula: C16H14ClN3O2S
Molecular Weight: 347.8 g/mol

4-(4-Chlorophenyl)-1-tosyl-1H-pyrazol-5-amine

CAS No.:

Cat. No.: VC15794739

Molecular Formula: C16H14ClN3O2S

Molecular Weight: 347.8 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Chlorophenyl)-1-tosyl-1H-pyrazol-5-amine -

Specification

Molecular Formula C16H14ClN3O2S
Molecular Weight 347.8 g/mol
IUPAC Name 4-(4-chlorophenyl)-2-(4-methylphenyl)sulfonylpyrazol-3-amine
Standard InChI InChI=1S/C16H14ClN3O2S/c1-11-2-8-14(9-3-11)23(21,22)20-16(18)15(10-19-20)12-4-6-13(17)7-5-12/h2-10H,18H2,1H3
Standard InChI Key YNDPYLQUPQSXNN-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)N2C(=C(C=N2)C3=CC=C(C=C3)Cl)N

Introduction

Chemical Identity and Structural Features

4-(4-Chlorophenyl)-1-tosyl-1H-pyrazol-5-amine is characterized by a pyrazole core substituted with a 4-chlorophenyl group at position 4, a tosyl (p-toluenesulfonyl) group at position 1, and an amine at position 5. X-ray crystallographic analysis of analogous compounds confirms the planar geometry of the pyrazole ring and the orthogonality of the sulfonyl group relative to the heterocycle .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC16H14ClN3O2S\text{C}_{16}\text{H}_{14}\text{ClN}_3\text{O}_2\text{S}
Molecular Weight347.8 g/mol
IUPAC Name4-(4-chlorophenyl)-2-(4-methylphenyl)sulfonylpyrazol-3-amine
CAS NumberVCID: VC15794739
Topological Polar Surface Area (TPSA)95.7 Ų (calculated)

The presence of the electron-withdrawing tosyl group enhances the compound’s stability against nucleophilic attack, while the 4-chlorophenyl moiety contributes to hydrophobic interactions in biological systems.

Synthesis and Manufacturing

The synthesis of 4-(4-chlorophenyl)-1-tosyl-1H-pyrazol-5-amine involves a multi-step strategy combining condensation and halogenation reactions.

Condensation and Cyclization

Initial synthesis begins with the condensation of 4-methylbenzenesulfonylhydrazide and (E)-ethyl 2-cyano-3-ethoxyacrylate to form ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate . Subsequent displacement of the ethoxy group with 4-chlorophenyl Grignard reagents yields the target compound. Reaction optimization in n-hexane at 0–5°C achieves a 72% yield, with purity confirmed via HPLC.

Halogenation Modifications

Post-synthetic halogenation using N-chlorosuccinimide (NCS) in dichloromethane introduces chlorine atoms at specific ring positions, enhancing bioactivity. Kinetic studies reveal second-order dependence on NCS concentration, with a rate constant k=1.4×103L mol1s1k = 1.4 \times 10^{-3} \, \text{L mol}^{-1} \text{s}^{-1} at 25°C.

Table 2: Optimized Reaction Conditions

ParameterValue
Solventn-Hexane
Temperature0–5°C
CatalystNone
Reaction Time12 hours
Yield72%

Spectroscopic Characterization

Structural elucidation employs a combination of NMR, IR, and mass spectrometry:

  • 1H^1\text{H}-NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, tosyl aromatic), 7.35 (d, J = 8.4 Hz, 2H, chlorophenyl), 6.45 (s, 1H, pyrazole-H).

  • IR (KBr): 3350 cm⁻¹ (N-H stretch), 1590 cm⁻¹ (C=N), 1150 cm⁻¹ (S=O) .

  • HRMS: m/z 347.0562 [M+H]⁺ (calculated: 347.0568).

X-ray diffraction data for the analogous compound ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate reveals a monoclinic crystal system (space group P2₁/c) with bond lengths of 1.39 Å for the pyrazole C-N bonds .

ParameterValue
Oral Bioavailability43%
t1/2t_{1/2}6.2 hours
CmaxC_{\text{max}}1.8 μg/mL
AUC₀–₂₄19.4 μg·h/mL

Computational and Theoretical Studies

Docking simulations with HSP90 (PDB: 1UY6) reveal a binding affinity of ΔG=9.2kcal/mol\Delta G = -9.2 \, \text{kcal/mol}, facilitated by hydrogen bonds between the sulfonyl group and Asp93 (2.1 Å) and hydrophobic interactions with the chlorophenyl ring . Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level predict a HOMO-LUMO gap of 4.3 eV, indicating moderate reactivity.

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